

Technical Support Center: BMS-911172 Bioavailability Enhancement

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Compound of Interest		
Compound Name:	BMS-911172	
Cat. No.:	B1149921	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with **BMS-911172** and facing challenges with its poor bioavailability. The following information is curated to address common issues encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of **BMS-911172** relevant to its bioavailability?

A1: **BMS-911172** is a selective inhibitor of adaptor protein 2-associated kinase 1 (AAK1).[1][2] [3] Key properties influencing its bioavailability include a molecular weight of 339.34 g/mol and a chemical formula of C16H19F2N3O3.[1][2] Its solubility is limited in aqueous solutions, though it is soluble in DMSO at concentrations up to 100 mg/mL (with ultrasonic assistance). This poor aqueous solubility is a primary contributor to its low oral bioavailability.

Q2: My in vivo experiments with **BMS-911172** show low and variable exposure. What are the likely causes?

A2: Low and variable in vivo exposure of **BMS-911172** is likely due to its poor aqueous solubility, which can lead to several issues:

 Dissolution Rate-Limited Absorption: The rate at which the compound dissolves in the gastrointestinal fluid may be slower than the rate of its absorption across the gut wall.



- Solubility-Limited Absorption: The concentration of the drug in the GI tract may not reach a high enough level to provide a sufficient driving force for absorption.
- Precipitation: If an organic solvent-based formulation is used for oral dosing, the compound may precipitate upon contact with the aqueous environment of the stomach.
- Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment (e.g., pH, presence of lipids), leading to variable absorption.

Q3: What are some initial strategies to improve the oral bioavailability of **BMS-911172** for preclinical studies?

A3: For preclinical in vivo studies, several formulation strategies can be employed to enhance the exposure of **BMS-911172**. The choice of strategy will depend on the study's objective, the animal model, and the required dose. General approaches include:

- Co-solvent Systems: Using a mixture of solvents to keep the drug in solution.
- Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents to improve solubilization and take advantage of lipid absorption pathways.
- Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution (micronization or nanosuspension).
- Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state to improve its dissolution rate and solubility.

Troubleshooting Guides Issue 1: Compound Precipitation in Aqueous Media During In Vitro Assays

Symptoms:

- Cloudiness or visible precipitate when diluting a DMSO stock of BMS-911172 into aqueous buffer.
- Inconsistent results in cell-based assays.



Possible Cause:

The aqueous solubility of BMS-911172 is exceeded upon dilution.

Solutions:

- Reduce Final DMSO Concentration: While keeping the DMSO concentration low is ideal, ensure it is not so low that the compound precipitates. A final DMSO concentration of 0.1-0.5% is generally well-tolerated by most cell lines.
- Use of Surfactants: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween® 80 at 0.01-0.1%) in the final assay medium to help maintain solubility.
- Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.

Issue 2: Low Systemic Exposure After Oral Dosing in Rodents

Symptoms:

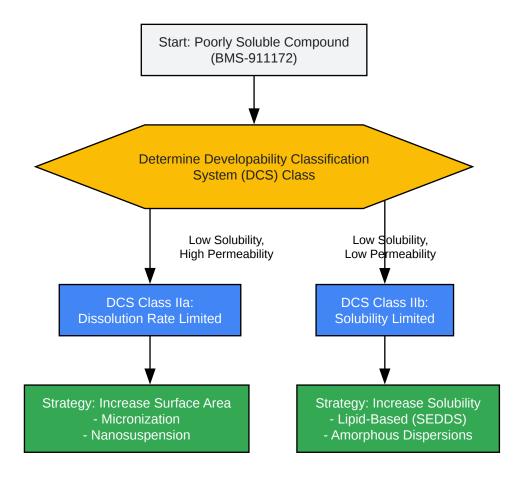
 Plasma concentrations of BMS-911172 are below the limit of quantification or highly variable between animals.

Possible Causes:

- Poor dissolution of the compound in the GI tract.
- Precipitation of the compound from the dosing vehicle in the stomach.

Troubleshooting Workflow:





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References

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